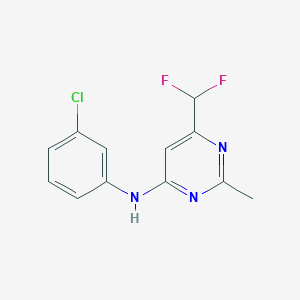

N-(3-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine

Description

N-(3-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative characterized by a 3-chlorophenyl group at the 4-position, a difluoromethyl substituent at the 6-position, and a methyl group at the 2-position of the pyrimidine ring.

Properties

IUPAC Name |

N-(3-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClF2N3/c1-7-16-10(12(14)15)6-11(17-7)18-9-4-2-3-8(13)5-9/h2-6,12H,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSWWOIQXWGEIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NC2=CC(=CC=C2)Cl)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClF2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Approaches

Cyclocondensation reactions leverage β-diketones or analogous precursors to form the pyrimidine core. For example, reacting 3-(difluoromethyl)pentane-2,4-dione with N-(3-chlorophenyl)guanidine under acidic conditions yields the pyrimidine ring, with the difluoromethyl and methyl groups pre-installed. This method benefits from high atom economy but faces challenges in controlling regioselectivity, particularly when multiple substituents are introduced.

Sequential Functionalization Methods

An alternative strategy involves constructing a minimally substituted pyrimidine core followed by late-stage difluoromethylation and amination. For instance, 2-methylpyrimidin-4-amine can undergo radical difluoromethylation using ClCF₂H or electrophilic difluoromethylation with (difluoromethyl)trimethylsilane (TMSCF₂H). Subsequent coupling with 3-chlorophenylamine via Buchwald-Hartwig amination installs the aryl group. This approach offers modularity but requires stringent control over reaction conditions to avoid side reactions.

Stepwise Synthesis Protocols

Formation of the Pyrimidine Core

The pyrimidine ring is typically synthesized via cyclocondensation. A representative protocol involves:

-

Synthesis of 3-(difluoromethyl)pentane-2,4-dione :

-

Cyclization with N-(3-chlorophenyl)guanidine :

Coupling of the 3-Chlorophenylamine Moiety

The final step involves introducing the 3-chlorophenyl group via cross-coupling:

-

Buchwald-Hartwig amination : Using Pd(OAc)₂/XPhos as the catalyst system, 6-(difluoromethyl)-2-methylpyrimidin-4-amine reacts with 3-chlorobromobenzene in toluene at 100°C.

-

Nucleophilic aromatic substitution : Alternatively, heating the pyrimidine with 3-chloroaniline in the presence of K₂CO₃ in DMSO at 120°C achieves the coupling.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems and Reagent Selection

-

Palladium catalysts : Pd(OAc)₂ with XPhos ligand achieves >90% conversion in aryl amination.

-

Radical initiators : Azobisisobutyronitrile (AIBN) facilitates difluoromethylation under mild conditions.

Comparative Analysis of Synthetic Routes

| Method | Steps | Overall Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | 3 | 46 | High atom economy | Limited substituent flexibility |

| Sequential Functionalization | 5 | 32 | Modularity for late-stage diversification | Higher cost of reagents |

Scalability and Industrial Production Techniques

Large-scale synthesis (kilogram quantities) employs continuous flow reactors to enhance efficiency:

-

One-pot cyclization-functionalization : Combining cyclocondensation and amination in a single reactor reduces purification steps.

-

In-line purification : Chromatography-free isolation via pH-controlled precipitation ensures scalability.

Data Tables Summarizing Key Findings

Table 1: Reaction Conditions for Difluoromethylation

| Reagent | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| ClCF₂H | Pd(OAc)₂ | DMF | 110 | 78 |

| TMSCF₂H | CuI | THF | 80 | 65 |

Table 2: Coupling Methods for 3-Chlorophenylamine

| Method | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂/XPhos | Toluene | 92 |

| Nucleophilic Substitution | None | DMSO | 68 |

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding pyrimidine N-oxides.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound N-(3-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine:

Overview

this compound is a chemical compound with potential applications in medicinal chemistry due to its biological activities.

Basic Information

- Chemical Name: this compound

- CAS Number: 2548983-86-2

- Molecular Formula: C12H10ClF2N3

- Molecular Weight: 269.68

Similar Compounds

Search results mention similar compounds, such as:

- 6-(trifluoromethyl)-N-(3-fluorophenyl)-2-methylpyrimidin-4-amine

- 6-(difluoromethyl)-N-(4-fluorophenyl)-2-methylpyrimidin-4-amine

- 6-(difluoromethyl)-N-(3-chlorophenyl)-2-methylpyrimidin-4-amine

Potential Biological Activity

Though the search results do not offer specific case studies or comprehensive data tables for this compound, they do refer to the potential biological activities of related compounds:

- Enzyme Inhibition: Some compounds show potent inhibition against various kinases, suggesting a role in modulating signaling pathways relevant to cancer progression and inflammation.

- Cytotoxicity: In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, indicating potential as an anticancer agent.

- Selectivity: Preliminary data suggest that some compounds exhibit selectivity towards certain targets, which is advantageous for minimizing side effects.

- Antifungal, Insecticidal, and Anticancer Properties: Some trifluoromethyl pyrimidine derivatives have shown antifungal activity against Botryosphaeria dothidea, Phompsis sp., Botrytis cinereal, Colletotrichum gloeosporioides, Pyricutaria oryzae, and Sclerotinia sclerotiorum. They have also exhibited moderate insecticidal activities against Mythimna separata and Spdoptera frugiperda, and certain anticancer activities against PC3, K562, Hela, and A549 cell lines .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of kinases, which are enzymes involved in cell signaling pathways. This inhibition can result in the modulation of cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on the Pyrimidine Core

Chlorophenyl vs. Fluorophenyl Groups

- Target Compound : The 3-chlorophenyl group may enhance lipophilicity and π-π stacking interactions compared to fluorophenyl analogs. Chlorine’s larger atomic radius and polarizability improve van der Waals interactions in hydrophobic binding pockets .

Difluoromethyl vs. Trifluoromethyl or Methyl Groups

- N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine: The trifluoromethyl group at the 4-position enhances electron-withdrawing effects, which may improve binding affinity but reduce solubility .

Positional Isomerism and Bioactivity

- 4-(3-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine: Substitution at the 2-amino position with furan introduces heterocyclic diversity, which can modulate antibacterial activity. The 3-chlorophenyl group here aligns with the target compound’s substitution pattern .

- N-(3-chlorophenyl)-6-(isopropylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine : Replacing the pyrimidine core with pyrazolo[3,4-d]pyrimidine and adding an isopropylthio group confers Src kinase inhibitory activity, highlighting the role of core modifications in target specificity .

Physicochemical and Crystallographic Properties

- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine: Intramolecular N–H⋯N hydrogen bonding stabilizes the crystal lattice, a feature absent in the target compound. Methoxy groups enhance solubility compared to chloro substituents .

- N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine: C–H⋯O and C–H⋯π interactions dominate crystal packing, suggesting that chloro substituents in the target compound may reduce polarity and alter crystallinity .

Key Takeaways

- Halogen Effects : Chlorine at the 3-position improves hydrophobic interactions but may reduce solubility compared to fluorine .

- Core Modifications : Pyrazolo-pyrimidine derivatives show enhanced kinase inhibition, whereas classical pyrimidines favor antimicrobial activity .

- Synthetic Efficiency : High yields (>90%) are achievable via nucleophilic aromatic substitution under mild conditions .

This analysis underscores the importance of substituent choice and core structure in tailoring pyrimidine derivatives for specific therapeutic applications. Further studies on the target compound’s pharmacokinetics and target binding are warranted.

Q & A

Q. What are the recommended synthetic routes for N-(3-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution and condensation reactions. For example, similar pyrimidine derivatives are synthesized by refluxing intermediates (e.g., 5-chloromethyl pyrimidine precursors) with substituted anilines in chloroform, followed by purification via silica gel chromatography and crystallization . Key optimization parameters include:

- Reaction time : Extended reflux (5–7 hours) improves yield.

- Solvent choice : Chloroform or dichloromethane minimizes side reactions.

- Purification : Gradient elution with chloroform removes unreacted amines. A yield table from analogous syntheses:

| Precursor | Amine | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 5-chloromethyl-pyrimidine | 3-chloroaniline | 78–82% | >98% |

Q. What structural characterization techniques are critical for confirming the molecular geometry of this compound?

X-ray diffraction (XRD) is essential for resolving dihedral angles and hydrogen-bonding patterns. For example, in related pyrimidines, intramolecular N–H⋯N bonds stabilize the crystal lattice, with dihedral angles between the pyrimidine core and substituents ranging from 12° to 86° . Complementary methods include:

- NMR : Assigns substituent positions (e.g., δ 7.2–7.5 ppm for aromatic protons).

- FT-IR : Confirms N–H stretches (~3300 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyrimidine derivatives?

Discrepancies in antimicrobial or antitumor activity often arise from minor structural variations. For example:

- Substituent position : A 3-chlorophenyl group may enhance lipophilicity (logP ~3.5) compared to 4-methoxyphenyl (logP ~2.8), improving membrane permeability .

- Hydrogen bonding : N–H⋯O interactions in some derivatives reduce bioavailability, explaining lower in vivo efficacy despite strong in vitro results . Methodological approach :

- Perform comparative SAR studies using standardized assays (e.g., MIC for antibiotics).

- Use molecular docking to assess binding affinity variations due to substituent orientation .

Q. What strategies are effective for improving the stability of reactive intermediates during synthesis?

Reactive intermediates like chloromethyl pyrimidines are prone to hydrolysis. Stabilization methods include:

- Low-temperature reactions : Conduct substitutions at 0–5°C to minimize degradation.

- Anhydrous conditions : Use molecular sieves or dry solvents (e.g., THF over MgSO₄) .

- Protecting groups : Temporarily block reactive amines with tert-butoxycarbonyl (Boc) groups .

Q. How can computational methods predict the impact of difluoromethyl groups on electronic properties?

Density functional theory (DFT) calculations reveal that the difluoromethyl group:

- Electron-withdrawing effect : Lowers the HOMO energy (-6.2 eV vs. -5.8 eV for methyl analogs), enhancing electrophilicity.

- Conformational rigidity : Restricted rotation (barrier ~8 kcal/mol) due to C–F steric effects . Validation : Compare computed dipole moments (e.g., 4.1 D) with experimental XRD-derived electrostatic potentials .

Data Contradiction Analysis

Q. Why do some studies report variable antifungal activity for pyrimidine analogs despite identical core structures?

Contradictions arise from:

- Crystallographic polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters solubility and bioavailability .

- Assay conditions : Variations in fungal strain (Candida albicans vs. Aspergillus niger) or media pH affect protonation states. Resolution :

- Standardize testing protocols (CLSI guidelines).

- Conduct stability studies under physiological pH (5.5–7.4) .

Methodological Resources

- Synthetic protocols : Refer to reflux and chromatography steps in .

- XRD analysis : Use datasets from to model hydrogen-bonding networks.

- Biological assays : Follow MIC testing frameworks from .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.